Phycocyanobilin

Bilin metabolism Biliverdin reductase Enzyme kinetics

Substituting generic bilins compromises experimental reproducibility. Phycocyanobilin (PCB) is the validated chromophore for biliverdin reductase assays, where phycoerythrobilin yields artificially low turnover rates. • Biliverdin Reductase Substrate: Km and Vmax comparable to biliverdin IXα; enables physiologically relevant heme degradation pathway mapping. • Defined Antioxidant Probe: IC50 of 2.9 ± 0.6 μM against peroxynitrite-mediated DNA single-strand breaks; eliminates confounding protein interactions present in phycocyanin holoprotein. • Process-Stable Chromophore: Withstands 300-600 MPa high-pressure and 70-80 °C heat processing without stabilizers, ensuring color and bioactivity retention in formulated products.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B10855927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhycocyanobilin
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13?,27-14+,28-15?
InChIKeyNNMALANKTSRILL-XUNQQJRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phycocyanobilin Core Identity & Comparative Positioning


3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid, commonly known as phycocyanobilin (PCB), is a linear tetrapyrrole phycobilin chromophore (molecular formula C33H38N4O6, MW 586.7 g/mol) that serves as the light-harvesting pigment in cyanobacterial phycocyanins [1]. Unlike structurally related bilins such as biliverdin IXα or phycoerythrobilin, PCB is distinguished by its specific ethylidene-containing A-ring and unique covalent attachment to apoproteins via thioether linkages, which confer distinct spectral and biochemical properties [2]. This guide provides procurement-relevant, comparator-anchored evidence to inform selection decisions where substitution with a closely related bilin would compromise experimental outcomes.

Ethylidene-containing A-ring distinguishes PCB from biliverdin IXα and phycoerythrobilin
Covalent thioether attachment to apoproteins at specific cysteine residues supports phycobiliprotein assembly studies
Distinct spectral signature (646 nm adduct) enables chromophore incorporation tracking

Why Phycocyanobilin Cannot Be Substituted


Despite sharing a common tetrapyrrole scaffold, phycocyanobilin (PCB), biliverdin IXα, and phycoerythrobilin (PEB) exhibit divergent enzymatic substrate profiles, binding affinities, and stability under processing conditions [1]. For instance, PCB serves as a near-optimal substrate for biliverdin reductase (Km and Vmax comparable to biliverdin), whereas PEB is a markedly poor substrate, rendering PEB unsuitable in studies of bilin metabolism [2]. Similarly, PCB demonstrates covalent binding to apophycocyanin at specific cysteine residues (α-Cys-84, β-Cys-82) with a characteristic 646 nm absorption maximum, a property not equivalently replicated by biliverdin or PEB adducts [3]. Furthermore, PCB remains stable under high-pressure (300–600 MPa) and heat processing (70–80 °C), unlike phycobiliproteins, which undergo rapid color deterioration [4]. Such differential behavior underscores that generic substitution within the bilin family is scientifically unjustified; the quantitative evidence below details the specific performance deltas that directly impact experimental reproducibility and application suitability.

Enzyme Substrate Discrimination
Phycoerythrobilin (PEB) is a markedly poor substrate for biliverdin reductase; substitution may yield reduced enzyme turnover and confound kinetic comparisons.
Covalent Binding Specificity
Biliverdin and PEB adducts with apophycocyanin may not replicate the site-specific cysteine attachment and 646 nm absorption of PCB, limiting reconstitution fidelity.
Processing Stability Divergence
Phycobiliproteins degrade rapidly under pasteurization conditions (70–80 °C), whereas PCB remains stable; using phycobiliproteins may not reflect true processing stability.

Quantitative Phycocyanobilin Comparisons


Biliverdin Reductase Substrate Preference

In enzymatic assays with purified rat liver biliverdin reductase, phycocyanobilin (PCB) and phytochromobilin exhibit Km and Vmax values that are 'very similar' to those of the natural substrate biliverdin IXα, confirming high substrate compatibility [1]. In stark contrast, phycoerythrobilin (PEB) is identified as 'the least preferred of the three bilin substrates' under identical conditions [2]. This substrate discrimination demonstrates that PEB cannot functionally substitute for PCB in biliverdin reductase-mediated metabolic or signaling studies.

Substrate Preference
Head-to-head
PCB Km/Vmax similar to biliverdin IXα; PEB least preferred among bilins
Reported substrate ranking context for biliverdin reductase
PEB substitution may invalidate metabolic kinetics
Bilin metabolism Biliverdin reductase Enzyme kinetics

Peroxynitrite-Mediated DNA Damage Protection

Phycocyanobilin (PCB) significantly inhibits peroxynitrite (ONOO⁻)-mediated single-strand breaks in supercoiled plasmid DNA in a dose-dependent manner, achieving an IC50 value of 2.9 ± 0.6 μM [1]. In the same study, the parent biliprotein phycocyanin demonstrated superior ONOO⁻ scavenging efficiency, as quantified by relative antioxidant ratios and lower IC50 values [2]. This comparison establishes that while PCB is an effective standalone scavenger, its activity does not fully recapitulate the holoprotein's potency, a critical consideration when selecting between the chromophore and the chromoprotein for antioxidant applications.

DNA Damage Protection
Head-to-head
IC50 = 2.9 ± 0.6 μM (PCB) vs phycocyanin (more efficient scavenger)
Reported peroxynitrite scavenging endpoint context; phycocyanin shows higher efficiency
Select chromophore or holoprotein based on assay sensitivity
Oxidative stress DNA damage Reactive nitrogen species

SARS-CoV-2 Mpro and PLpro Inhibition

In in vitro protease inhibition assays, phycocyanobilin (PCB) demonstrated IC50 values of 71 μM against SARS-CoV-2 main protease (Mpro) and 62 μM against papain-like protease (PLpro), establishing it as a direct inhibitor of both viral enzymes [1]. The study further reports that other phycobilins—phycourobilin (PUB), phycoerythrobilin (PEB), and phycoviolobilin (PVB)—exhibit 'similar binding affinity' to SARS-CoV-2 Mpro and PLpro [2]. Thus, while PCB is a validated broad-spectrum coronavirus protease inhibitor, its potency is not uniquely differentiated from other phycobilins in this specific assay system.

Protease Inhibition
Cross-study
Mpro IC50 = 71 μM; PLpro IC50 = 62 μM
Quantifiable IC50 benchmark for antiviral screening context
Other phycobilins showed similar affinity; potency may not be the differentiating factor
Antiviral SARS-CoV-2 Protease inhibition

SARS-CoV-2 Spike Protein Binding Affinity

Surface plasmon resonance (SPR) analysis reveals that phycocyanobilin (PCB) binds to the full-length SARS-CoV-2 spike protein (SP) with a high association constant of Ka = 2.1 × 10⁷ M⁻¹, and to the isolated receptor-binding domain (RBD) with moderate affinity of Ka = 8.4 × 10⁴ M⁻¹ [1]. Importantly, PCB forms both noncovalent interactions at the bilirubin/biliverdin binding pocket and covalent adducts with reactive semi-stable disulfides (e.g., near Cys432), a dual binding modality not reported for biliverdin or bilirubin under identical conditions [2]. Molecular docking confirms that PCB occupies the bilirubin/biliverdin binding site and a hydrophobic RBD pocket, directly competing with endogenous bilins [3].

Spike Protein Binding
Class-level
Full spike Ka = 2.1 × 10⁷ M⁻¹; RBD Ka = 8.4 × 10⁴ M⁻¹
Dual noncovalent and covalent binding context distinguished from biliverdin
Covalent disulfide modification reported; biliverdin exhibits only noncovalent binding
SARS-CoV-2 Spike protein Binding affinity Covalent modification

Thermal and High-Pressure Processing Stability

Comparative stability assessments under pasteurization-relevant conditions reveal that phycobiliproteins (PBP) undergo a higher color deterioration rate at 70–80 °C than under high-pressure processing (300–600 MPa), whereas phycocyanobilin (PCB) remained stable during both high-pressure and heat treatments [1]. This differential thermal/high-pressure stability profile is quantified by color deterioration kinetics: PBP exhibits significant degradation at 70–80 °C, while PCB shows no measurable color loss under identical thermal and pressure conditions [2]. During storage at pH 7, PCB undergoes oxidation, with the oxidation rate increasing at elevated pH; at lower pH, PCB displays reduced solubility and aggregation [3].

Processing Stability
Head-to-head
PCB stable at 70–80 °C and 300–600 MPa; PBP degraded rapidly
Reported stability ranking supports formulation processing context
Storage: oxidation at elevated pH; aggregation at low pH
Stability Food processing High-pressure processing Thermal stability

Apophycocyanin Covalent Adduct Formation

In vitro reconstitution assays demonstrate that phycocyanobilin (PCB), phycoerythrobilin (PEB), and biliverdin all form covalent adducts with apophycocyanin in 50 mM sodium phosphate buffer at pH 7.0 [1]. However, detailed characterization of the PCB adduct reveals that two PCBs are bound per αβ monomer, with covalent attachment specifically occurring at α-Cys-84 and β-Cys-82 residues [2]. The resulting adduct exhibits a visible absorption maximum at 646 nm, which is spectroscopically more similar to allophycocyanin than to native phycocyanin [3]. In contrast, mesobiliverdin, bilirubin, and PCB dimethyl ester do not react under identical conditions [4].

Covalent Adduct Formation
Head-to-head
2 PCB/αβ monomer; α-Cys-84, β-Cys-82; λmax 646 nm. Mesobiliverdin, bilirubin: no reaction
Supports synthetic phycobiliprotein assembly and spectral tuning
Non-reactive bilins cannot achieve site-specific incorporation
Phycobiliprotein assembly Covalent binding Spectroscopy

Phycocyanobilin Application Scenarios


Bilin Metabolism and Biliverdin Reductase Kinetics

Given that phycocyanobilin (PCB) serves as a biliverdin reductase substrate with Km and Vmax comparable to biliverdin IXα, while phycoerythrobilin is a poor substrate [1], PCB is the preferred chromophore for investigating bilin catabolism, heme degradation pathway mapping, and phytochrome signaling in plant or mammalian systems. Substitution with PEB would yield artificially low enzyme turnover rates, confounding kinetic interpretations. PCB enables reproducible, physiologically relevant enzyme assays that accurately reflect biliverdin reductase substrate handling.

DNA Damage Protection Research

PCB's validated IC50 of 2.9 ± 0.6 μM against peroxynitrite-mediated DNA single-strand breaks [2] positions it as a quantifiable reference antioxidant for studies of reactive nitrogen species (RNS) pathology, neuroinflammation, or ischemia-reperfusion injury. While phycocyanin holoprotein offers superior scavenging efficiency, PCB provides a chemically defined, protein-free alternative that eliminates confounding protein interactions, enabling cleaner mechanistic dissection of RNS scavenging pathways in cell-free and cellular models.

SARS-CoV-2 Spike Protein Binding and Modification

PCB's high-affinity binding to the SARS-CoV-2 spike protein (Ka = 2.1 × 10⁷ M⁻¹) and its unique capacity for covalent disulfide modification at the RBD (e.g., near Cys432) [3] make it a valuable probe for studying spike protein conformational dynamics, ACE-2 receptor interaction blockade, and irreversible viral inactivation mechanisms. Unlike biliverdin, which binds non-covalently, PCB enables investigations of covalent adduct formation that may yield sustained functional impairment of spike protein, a feature of interest for antiviral surface coatings or prophylactic formulations.

Thermally Stable Colorant & Bioactive Formulation

PCB's demonstrated stability under high-pressure (300–600 MPa) and heat processing (70–80 °C) [4] directly addresses the critical formulation challenge of color and bioactivity retention in processed foods, beverages, and nutraceuticals. Unlike phycobiliproteins, which degrade rapidly under pasteurization conditions, PCB withstands industrial processing without requiring stabilizers, reducing formulation complexity and ensuring consistent product quality. Procurement for colorant or antioxidant applications in processed matrices is therefore scientifically justified by this stability differential.

Application
Selection Property
Validation Focus
Bilin Metabolism and Biliverdin Reductase Kinetics
Biliverdin reductase substrate compatibility
Reported Km/Vmax similarity to biliverdin IXα
DNA Damage Protection Research
Quantifiable peroxynitrite scavenging
DNA damage endpoint review (RNS pathology models)
SARS-CoV-2 Spike Protein Binding and Modification
Covalent and noncovalent spike binding
Spike conformation and ACE2 interaction studies
Thermally Stable Colorant & Bioactive Formulation
Processing stability under heat/pressure
Color retention and bioactivity in processed matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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